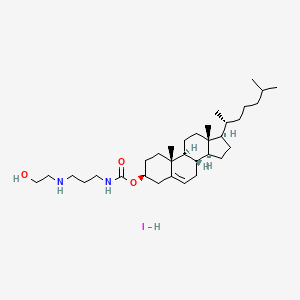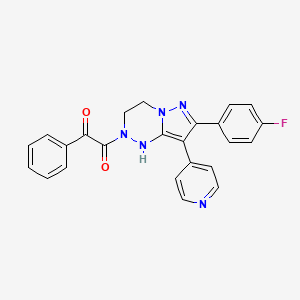
Guggulsterone-52
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guggulsterone-52 is a novel inhibitor of the activation of nuclear factor (NF)-κB signaling in bone marrow-derived dendritic cells, significantly inhibiting LPS-induced IL-12p40 and TNF-α gene expression, IκBα degradation, and NF-κB DNA binding activity in BMDCs, attenuating colitis in IL-10 knockout mice.
科学的研究の応用
1. Cancer Cell Inhibition and Apoptosis
Guggulsterone has demonstrated significant potential in inhibiting the proliferation of various human tumor cell types including leukemia, lung carcinoma, melanoma, breast carcinoma, and ovarian carcinoma. It achieves this by inhibiting DNA synthesis, inducing cell cycle arrest in the S-phase, and promoting apoptosis through the activation of specific cellular pathways. Studies have shown that guggulsterone induces apoptosis by increasing the number of Annexin V- and TUNEL-positive cells, activating caspase-8, caspase-9, caspase-3, and through the cleavage of bid and PARP. These effects are associated with the activation of the JNK pathway and the suppression of the Akt pathway (Shishodia et al., 2007).
2. Anti-Inflammatory and Immune Modulating Effects
Guggulsterone has shown effectiveness in suppressing NF-κB and IκBα kinase activation. This suppression results in the decreased expression of anti-apoptotic gene products and enhances apoptosis. These findings suggest that guggulsterone's anti-inflammatory properties may be linked to its ability to modulate key inflammatory pathways, making it a potential agent for treating diseases with an inflammatory component (Shishodia & Aggarwal, 2004).
3. Interaction with Steroid Receptors
Guggulsterone interacts with various steroid receptors, including the mineralocorticoid, androgen, glucocorticoid, and progesterone receptors. This interaction suggests that the diverse pharmacological effects exhibited by guggulsterone, such as its use in treating dyslipidemia, obesity, and inflammation, might be mediated through targeting multiple steroid receptors (Burris et al., 2005).
4. Potential in Treating Inflammatory Bowel Disease
Guggulsterone has been identified as a promising agent for treating inflammatory bowel disease (IBD) due to its anti-inflammatory nature. It inhibits the NF-κB pathway, which is central to the pathophysiology of IBD. This inhibitory action provides insights into the mechanism by which guggulsterone exerts its therapeutic effect in IBD (Sujitha Priya et al., 2022).
5. Chemoprevention of Cancer
Guggulsterone has been identified as a potential agent for both the prevention and treatment of cancers. It inhibits the growth of tumor cells and induces apoptosis by modulating cell cycle proteins, activating caspases, inhibiting Akt, and activating JNK. Additionally, it affects the expression of genes involved in metastasis. These actions suggest that guggulsterone could be an effective agent in delaying tumor growth (Shishodia et al., 2015).
6. Role in Chronic Diseases
Guggulsterone's role in chronic diseases is linked to its action as an antagonist of certain nuclear receptors, particularly the farnesoid X receptor. It influences gene expression through the regulation of transcription factors, impacting inflammation and tumorigenesis. Guggulsterone downregulates proteins involved in anti-apoptotic, cell survival, and proliferation activities, highlighting its potential in managing chronic conditions (Yamada & Sugimoto, 2016).
7. LDL Cholesterol Reduction
Guggulsterone has been shown to lower LDL cholesterol levels by antagonizing the farnesoid X receptor, a nuclear hormone receptor activated by bile acids. This action suggests that guggulsterone's cholesterol-lowering effect is mediated through the inhibition of FXR activation (Urizar et al., 2002).
特性
製品名 |
Guggulsterone-52 |
|---|---|
分子式 |
C23H32O2 |
分子量 |
340.507 |
IUPAC名 |
(8R,9S,10R,13S,14S)-17(E/Z)-butylidene-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,16(2H)-dione |
InChI |
InChI=1S/C23H32O2/c1-4-5-6-19-21(25)14-20-17-8-7-15-13-16(24)9-11-22(15,2)18(17)10-12-23(19,20)3/h6,13,17-18,20H,4-5,7-12,14H2,1-3H3/b19-6-/t17-,18+,20+,22+,23-/m1/s1 |
InChIキー |
XWWSAKZXRSBVNB-KLLPDSGHSA-N |
SMILES |
O=C(C=C1CC[C@@]2([H])[C@]3([H])CC/4=O)CC[C@]1(C)[C@@]2([H])CC[C@]3(C)C4=C/CCC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Guggulsterone-52; Guggulsterone 52; Guggulsterone52 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one](/img/structure/B1192856.png)
![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B1192858.png)

